molecular formula C11H9ClFNO2 B1404123 [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-72-8

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No.: B1404123
CAS No.: 1159602-72-8
M. Wt: 241.64 g/mol
InChI Key: OHQDIWRHRJAQRS-UHFFFAOYSA-N
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Description

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a heterocyclic compound featuring an isoxazole core substituted with a 4-chloro-2-fluorophenyl group at position 3, a methyl group at position 5, and a hydroxymethyl group at position 2.

Properties

IUPAC Name

[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQDIWRHRJAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction mixture is maintained at reflux temperature for 24 hours with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The isoxazole ring can also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural Analogues with Halogen Variations

(a) [3-(4-Fluorophenyl)-5-methylisoxazol-4-yl]methanol
  • Structure : Differs by replacing the 4-chloro-2-fluorophenyl group with a 4-fluorophenyl moiety.
  • Properties : Reduced molecular weight (221.21 g/mol vs. 255.67 g/mol) and altered polarity due to the absence of chlorine. Reported melting point: 120–122°C .
  • Implications : The single fluorine substituent likely enhances metabolic stability compared to bulkier halogens, as seen in antimicrobial agents .
(b) (3-(4-Bromophenyl)isoxazol-5-yl)methanol
  • Structure : Bromine replaces chlorine at the phenyl para position.
  • Properties : Higher molecular weight (258.09 g/mol) and increased lipophilicity (LogP ~2.5 vs. ~2.1 for the target compound). Melting point: 135–137°C .
  • Implications : Bromine’s larger atomic radius may hinder crystal packing efficiency, as observed in isostructural halogenated compounds .
(c) [3-(2,5-Difluorophenyl)-5-methyl-isoxazol-4-yl]methanol
  • Structure : Features two fluorine atoms at positions 2 and 5 of the phenyl ring.

Functional Group Variations

(a) 3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid Ethyl Ester
  • Structure : Replaces the hydroxymethyl group with an ethyl ester.
  • Properties: Increased hydrophobicity (LogP ~3.0) and reduced hydrogen-bonding capacity.
(b) (4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
  • Structure : Incorporates a biphenyl system with ethoxy and dimethylisoxazole groups.
  • Properties : Higher molecular weight (397.85 g/mol) and complex stereoelectronic effects. Such compounds often exhibit enhanced antimicrobial activity due to extended conjugation .

Table 1: Key Properties of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol and Analogues

Compound Molecular Weight (g/mol) Halogen Substituents Melting Point (°C) Solubility Biological Activity
Target Compound 255.67 4-Cl, 2-F Not reported Moderate in DMF Potential antifungal
[3-(4-F-phenyl)-5-Me-isoxazol-4-yl]methanol 221.21 4-F 120–122 High in ethanol Antimicrobial
(3-(4-Br-phenyl)isoxazol-5-yl)methanol 258.09 4-Br 135–137 Low in water Unknown
Ethyl Ester Derivative 283.68 4-Cl, 2-F (ester) Not reported High in THF Prodrug candidate

Biological Activity

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name[3-(4-chloro-2-fluorophenyl)-5-methyl-isoxazol-4-yl]methanol
Molecular FormulaC11H10ClFNO2
Molecular Weight229.65 g/mol
CAS Number1159602-72-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The chloro and fluoro substituents can engage in hydrogen bonding, while the isoxazole ring stabilizes these interactions, influencing the activity and function of biological molecules.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its antimicrobial properties. The following are key findings:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for different derivatives.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring have been found to significantly affect the antimicrobial potency. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
  • Case Studies :
    • A study highlighted that compounds similar to this compound demonstrated broad-spectrum antibacterial activity, with inhibition zones ranging from 18 mm to 24 mm against various strains.
    • Another study reported that derivatives of this compound were effective against Candida albicans, showcasing its potential as an antifungal agent.

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityMIC ValuesComments
Antibacterial against E. coli0.0195 mg/mLEffective against Gram-negative bacteria
Antifungal against C. albicans0.0048 mg/mLDemonstrated strong antifungal properties
Broad-spectrum antimicrobial16.69 - 78.23 µMEffective against multiple strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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